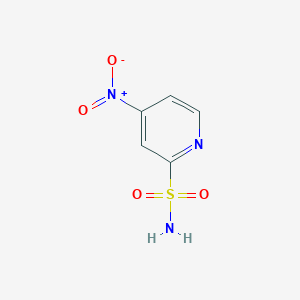

2-Pyridinesulfonamide, 4-nitro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .Molecular Structure Analysis

The molecular structure of 2-Pyridinesulfonamide, 4-nitro- consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis

2-Pyridinesulfonamide, 4-nitro- has a density of 1.4±0.1 g/cm3, a boiling point of 357.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticoccidial Activity

2-Pyridinesulfonamide, 4-nitro-, when modified, exhibits antimicrobial properties. A study noted that its derivative, 2-(p-nitrobenzenesulfonamido)-pyridine, shows bactericidal activity in vivo and in vitro. This compound, interestingly, reduces to sulfapyridine in the body, suggesting potential therapeutic uses in treating bacterial infections (Weber, Lalich, & Major, 1941). Additionally, derivatives of nitropyridinesulfonamides, including 4-nitro variants, have demonstrated significant anticoccidial activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa et al., 1980).

Application in Drug Design

The compound and its derivatives are being investigated for their potential in drug design. For example, pyridinic analogues of nimesulide, a drug used as an anti-inflammatory agent, have been synthesized from 4-nitropyridine N-oxide, indicating the utility of the 4-nitropyridinesulfonamide structure in creating new pharmacological agents (Julémont et al., 2004).

Crystallography and Molecular Packing

The compound's utility in crystallography is notable, especially in the study of hydrogen bonding and molecular packing in pyridinesulfonic acids/amides, which are common in drugs and pharmaceuticals. This structural study aids in polymorph screening and understanding the solid form of pharmacologically active sulfonamides (Akiri et al., 2012).

Corrosion Inhibition

2-Pyridinesulfonamide, 4-nitro- derivatives have also been evaluated for their corrosion inhibition properties. For instance, derivatives like 4-nitrobenzenesulfonamide were studied for their effectiveness in preventing iron corrosion, offering potential applications in material science (Kaya et al., 2016).

Synthesis and Antitumor Activity

Derivatives of 4-nitropyridinesulfonamide have been synthesized and tested for antineoplastic activity. For instance, amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which can be derived from nitropyridines, showed promising results against leukemia in mice, indicating potential applications in cancer treatment (Liu, Lin, & Sartorelli, 1992).

Wirkmechanismus

Target of Action

2-Pyridinesulfonamide, 4-nitro- is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including 2-Pyridinesulfonamide, 4-nitro-, act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Biochemical Pathways

The primary biochemical pathway affected by 2-Pyridinesulfonamide, 4-nitro- is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound disrupts the production of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . This disruption leads to a halt in bacterial growth and multiplication .

Pharmacokinetics

Sulfonamides are generally known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids

Result of Action

The primary result of the action of 2-Pyridinesulfonamide, 4-nitro- is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, this compound prevents the synthesis of essential components of bacterial DNA, thereby halting bacterial growth .

Action Environment

The action of 2-Pyridinesulfonamide, 4-nitro- can be influenced by various environmental factors. Moreover, the presence of pus can inhibit their antibacterial action

Safety and Hazards

Eigenschaften

IUPAC Name |

4-nitropyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUASLTXMXXWORM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitropyridine-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)

![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2420329.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)

![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)